molecular formula C18H18N2O B2821495 N-(4-ethylbenzyl)-1H-indole-4-carboxamide CAS No. 1448030-61-2

N-(4-ethylbenzyl)-1H-indole-4-carboxamide

Cat. No.: B2821495
CAS No.: 1448030-61-2
M. Wt: 278.355
InChI Key: JTDZJYAXDJPFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzyl)-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity

Research on coumarin-3-carboxamides bearing tryptamine moiety, including indol-3-yl derivatives, has shown significant activity toward acetylcholinesterase (AChE). These studies suggest that introducing a benzyloxy moiety on the coumarin scaffold can enhance anti-AChE activity, indicating potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Palladium-Catalyzed Reactions

Indoles, including those similar to N-(4-ethylbenzyl)-1H-indole-4-carboxamide, have been central to palladium-catalyzed reactions, which are critical in organic synthesis. These reactions are applicable to complex molecules and provide access to fine chemicals, pharmaceutical intermediates, and active ingredients, significantly impacting the organic synthesis landscape (Cacchi & Fabrizi, 2005).

Chemodivergent Annulations

Rh(III)-catalyzed annulations between indoles and iodonium carbenes offer a novel pathway to synthesize important tricyclic and tetracyclic N-heterocycles. This method shows broad functional group tolerance and provides access to complex scaffolds, suggesting potential applications in the synthesis of bioactive compounds (Nunewar et al., 2021).

Cyclooxygenase-2 Inhibitors

Indole derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Research indicates that substitution on the indole nitrogen with benzyl and p-fluorobenzyl groups can lead to potent COX-2 enzyme inhibitors, offering a pathway for developing new anti-inflammatory agents (Olgen et al., 2002).

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-13-6-8-14(9-7-13)12-20-18(21)16-4-3-5-17-15(16)10-11-19-17/h3-11,19H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDZJYAXDJPFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.